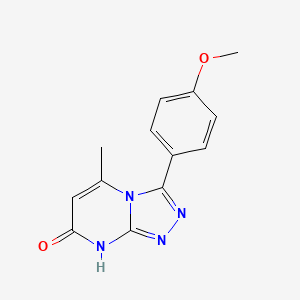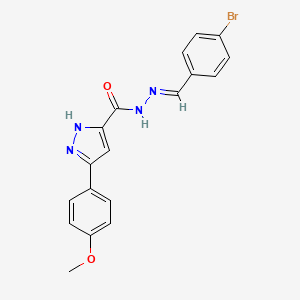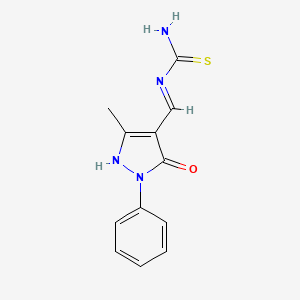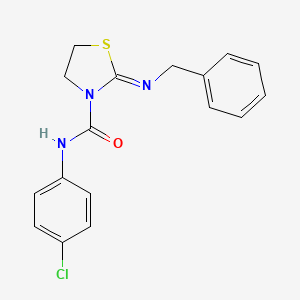
3-(4-Methoxyphenyl)-5-methyl(1,2,4)triazolo(4,3-A)pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-methyl(1,2,4)triazolo(4,3-A)pyrimidin-7(8H)-one: fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles , is a compound with promising biological activity. It has been investigated for its potential as an anticancer agent. Let’s explore further!
Preparation Methods
The synthesis of this compound involves a two-step process:
Click Reaction: The intermediate fused 1,2,3-triazole is synthesized using a click reaction.
C–C Bond Coupling: The fused 1,2,3-triazole is then coupled with an aryl azide to form the final compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrazine or hydrogenation.
Major Products: The major products formed from these reactions vary based on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its potential as an anticancer drug.
Industry: Developing targeted therapies.
Mechanism of Action
The compound likely exerts its effects through interactions with molecular targets related to cell survival, growth, and differentiation. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, this compound stands out due to its fused triazolo-pyrimidine structure.
Similar Compounds: While there are other triazolo-pyrimidine derivatives, this specific compound offers distinct features.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-11(18)14-13-16-15-12(17(8)13)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,14,16,18) |
InChI Key |
AWAUZMCWBJUYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)
![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)


![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)
